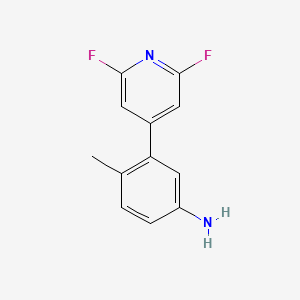

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

説明

BenchChem offers high-quality 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,6-difluoropyridin-4-yl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHPYFPUJHBZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Key Intermediate for Kinase Inhibitors

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. This compound is a significant scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors, analogous to the FDA-approved drug Nilotinib.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] Each synthetic step is meticulously detailed, providing insights into the rationale behind the choice of reagents and reaction conditions to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 3-(Pyridin-4-yl)aniline Scaffold

The 3-(Pyridin-4-yl)aniline moiety is a privileged structural motif in modern drug discovery, forming the core of numerous targeted therapies. Its importance is highlighted by its presence in Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myelogenous leukemia (CML).[1][2] Nilotinib functions by targeting the Bcr-Abl kinase, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[3] The aniline and pyridine components of the scaffold are crucial for binding to the ATP pocket of the kinase, thereby inhibiting its activity and downstream signaling pathways.[5]

The target molecule of this guide, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, represents a valuable analogue for the development of new kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. The incorporation of fluorine atoms on the pyridine ring can enhance metabolic stability and binding affinity.[6] This guide details a reliable and scalable synthetic route to access this key intermediate, empowering researchers to explore its potential in novel drug candidates.

Overall Synthetic Strategy

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is most efficiently achieved through a convergent synthesis strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forges the critical C-C bond between two key building blocks: an aryl halide and an organoboron compound.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Synthesis of Precursor 1: 4-Bromo-2,6-difluoropyridine

The first key intermediate is the electrophilic coupling partner, 4-bromo-2,6-difluoropyridine. This compound can be synthesized from commercially available 2,6-difluoropyridine via electrophilic bromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2,6-difluoropyridine proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the fluorine atoms at the 2 and 6 positions further deactivate the ring. The reaction is typically carried out using a strong brominating agent in the presence of a Lewis or Brønsted acid catalyst to generate a more potent electrophile. The substitution occurs at the 4-position, which is the least deactivated position and para to the nitrogen atom.

Experimental Protocol: Bromination of 2,6-Difluoropyridine

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 |

| Bromine | Br₂ | 159.81 |

| Fuming Sulfuric Acid | H₂SO₄ + SO₃ | - |

| Sodium Sulfite | Na₂SO₃ | 126.04 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) in a round-bottom flask cooled in an ice-water bath, slowly add 2,6-difluoropyridine (1.0 eq).

-

Once the addition is complete, slowly add bromine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition of bromine, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium sulfite until the orange color disappears.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-bromo-2,6-difluoropyridine as a colorless liquid.[7][8]

Synthesis of Precursor 2: 3-Amino-4-methylphenylboronic acid pinacol ester

The second key intermediate is the nucleophilic coupling partner, 3-amino-4-methylphenylboronic acid pinacol ester. A practical route to this compound involves a two-step sequence starting from 4-methyl-3-nitroaniline: borylation of the corresponding aryl halide followed by reduction of the nitro group. A more direct approach starts from 4-bromo-2-nitrotoluene.

Step 1: Borylation of 4-Bromo-2-nitrotoluene

The initial step involves the conversion of 4-bromo-2-nitrotoluene to its corresponding boronic acid pinacol ester. This is commonly achieved via a palladium-catalyzed Miyaura borylation reaction.

Reaction Mechanism: Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The catalytic cycle is similar to that of the Suzuki-Miyaura coupling and involves oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-nitrotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.[7]

Step 2: Reduction of the Nitro Group

The final step in the synthesis of the second precursor is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and chemoselectivity, leaving the boronic ester intact.[9]

Reaction Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen gas adsorbs onto the surface of the catalyst, where it is activated. The nitro group is then reduced to an amine through a series of intermediates.

Experimental Protocol: Synthesis of 3-Amino-4-methylphenylboronic acid pinacol ester

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₃H₁₈BNO₄ | 263.10 |

| Palladium on Carbon (10% Pd/C) | Pd/C | - |

| Ethanol or Ethyl Acetate | - | - |

| Hydrogen Gas | H₂ | 2.02 |

Procedure:

-

To a solution of 2-(4-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford 3-amino-4-methylphenylboronic acid pinacol ester as a solid, which can often be used in the next step without further purification.[9]

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both key precursors in hand, the final step is the Suzuki-Miyaura cross-coupling reaction to assemble the target molecule, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[4][10]

Sources

- 1. Nilotinib - Novartis Pharmaceuticals Corporation - AdisInsight [adisinsight.springer.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | CAS 1072945-06-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

Physicochemical properties of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. As this molecule is not extensively characterized in public literature, this document synthesizes data from its constituent fragments, incorporates predictive insights based on structure-property relationships, and presents authoritative, field-proven protocols for its empirical characterization. This guide is designed to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge required for the effective handling, formulation, and development of this and similar chemical entities.

Introduction and Molecular Overview

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a bi-aryl amine derivative that merges two key pharmacophoric fragments: a substituted aniline (p-toluidine) and a difluorinated pyridine ring. The strategic placement of fluorine atoms on the pyridine ring is a common tactic in modern medicinal chemistry to modulate electronic properties, pKa, lipophilicity, and metabolic stability. The aniline moiety provides a basic handle and a platform for further derivatization.

Understanding the fundamental physicochemical properties of this molecule is paramount for any research or development endeavor. These parameters govern its solubility, permeability, potential for oral absorption, and interaction with biological targets, thereby directly influencing its viability as a drug candidate. This guide establishes the chemical identity of the molecule and delves into its key properties, providing both theoretical context and practical methodologies for their determination.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the bedrock of reproducible science. The structure of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is defined by a 4-methylaniline (p-toluidine) core substituted at the 3-position with a 2,6-difluoropyridin-4-yl group.

-

IUPAC Name: 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

-

Molecular Formula: C₁₂H₁₀F₂N₂

-

Molecular Weight: 220.22 g/mol

-

CAS Number: Not assigned in major public databases as of the date of this publication.

The diagram below illustrates the molecular structure and numbering convention.

Core Physicochemical Properties: A Synthesized View

| Property | 4-methylaniline (Analog) | 4-Amino-2,6-difluoropyridine (Analog) | 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (Predicted) | Rationale & Significance for Drug Development |

| Physical Form | Colorless to pale yellow solid[1][2] | White solid[3] | Expected to be a solid at room temperature | Affects handling, formulation (e.g., solid dosage forms), and dissolution rate. |

| Melting Point (°C) | 41-46 | 124-125[4] | Estimated: 130-160 | A higher melting point suggests strong crystal lattice energy, which can negatively impact solubility. |

| Boiling Point (°C) | ~200[1][5] | N/A | Estimated: >350 | High boiling point is expected due to increased molecular weight and polarity. Low volatility is typical for drug-like molecules. |

| Aqueous Solubility | Slightly soluble (~7 g/L) | Data not available | Predicted: Low to very low | A critical parameter for oral bioavailability. Low solubility often requires formulation strategies for enhancement. |

| logP (Octanol/Water) | 1.4[6] | 0.4 (Predicted)[7] | Estimated: 2.8 - 3.5 | Measures lipophilicity. This range suggests good membrane permeability but may also indicate potential for high plasma protein binding and lower aqueous solubility. |

| pKa (Most Basic) | 4.39 (Anilinium ion) | ~3.5 (Pyridinium ion, estimated) | Estimated: 2.5 - 3.5 | The electron-withdrawing difluoropyridine ring is expected to significantly decrease the basicity of the aniline nitrogen, impacting salt formation and solubility at physiological pH. |

In-Depth Analysis of Key Parameters

Lipophilicity (logP)

The partition coefficient (logP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The predicted logP range of 2.8-3.5 for the title compound is a significant increase from its parent aniline (logP 1.4)[6]. This is driven by the addition of the large, relatively non-polar difluoropyridine ring. While the fluorine atoms are highly electronegative, their effect on overall lipophilicity in aromatic systems is complex and often increases logP.

-

Expertise & Causality: A logP in this range is often considered optimal for passive diffusion across cell membranes. However, it also presents a risk. High lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins (reducing the free fraction of the drug), and greater uptake into adipose tissue, which can prolong the half-life but also delay onset of action. It may also increase the likelihood of interactions with promiscuous targets like hERG or P450 enzymes.

Acidity and Basicity (pKa)

The compound possesses two potential basic centers: the aniline nitrogen and the pyridine nitrogen.

-

Aniline Nitrogen: The pKa of p-toluidine's conjugate acid is ~4.39. However, the strongly electron-withdrawing 2,6-difluoropyridinyl substituent at the ortho position will dramatically reduce the electron density on the aniline nitrogen. This inductive effect significantly weakens its basicity. The predicted pKa of 2.5-3.5 means that at physiological pH (~7.4), the aniline nitrogen will be almost exclusively in its neutral, unprotonated form.

-

Pyridine Nitrogen: The pKa of pyridine is ~5.2. The two electron-withdrawing fluorine atoms at the 2 and 6 positions will substantially decrease the basicity of the pyridine nitrogen, likely lowering its pKa to a value below 1.

-

Trustworthiness & Implications: The low basicity has profound consequences. The compound will not be readily protonated in the stomach (pH 1-2) or blood (pH 7.4). This makes forming a simple hydrochloride salt for solubility enhancement challenging and likely ineffective, as the salt would likely disproportionate back to the free base in neutral media. This property must be considered early in any formulation or salt screening strategy.

Authoritative Experimental Protocols

To move from prediction to empirical data, rigorous and standardized experimental protocols are required. The following sections detail the gold-standard methodologies for determining thermodynamic solubility and logP.

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound, which is the most stable and relevant value for drug development decisions.[8][9][10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a glass vial. The presence of visible solid is necessary to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached between the solid and dissolved states.[8]

-

Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully aspirate an aliquot of the clear supernatant. To avoid disturbing the pellet, it is best practice to take the sample from the top half of the liquid.

-

Quantification: Prepare a standard curve of the test compound in a suitable organic solvent (like DMSO or acetonitrile). Dilute the collected supernatant into the same solvent. Analyze both the standards and the sample via a validated HPLC-UV or LC-MS method.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.

Protocol: LogP Determination by Shake-Flask Method

This is the "gold standard" method for logP measurement and is recommended by regulatory agencies for its accuracy when performed correctly.[11][12][13][14]

Step-by-Step Methodology:

-

Solvent Pre-saturation: Mix equal volumes of 1-octanol and the relevant aqueous buffer (e.g., PBS, pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated 1-octanol. The concentration should be chosen to be detectable in both phases after partitioning.

-

Partitioning: In a clean vial, add a precise volume of the octanol stock solution (e.g., 2 mL) and an equal volume of the pre-saturated aqueous buffer (e.g., 2 mL).

-

Equilibration: Seal the vial and shake it gently for at least 1 hour to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Let the vial stand until the layers are clearly separated. For stable emulsions, centrifugation at a low speed can be used to break them.

-

Sampling and Analysis: Carefully withdraw an aliquot from the top (octanol) and bottom (aqueous) layers.

-

Quantification: Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV. A standard curve should be prepared for accurate measurement.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .

Conclusion

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a molecule with physicochemical properties that place it in an interesting, albeit challenging, region of chemical space for drug discovery. Its predicted moderate-to-high lipophilicity suggests good potential for membrane permeability, but this is counterbalanced by an expected low aqueous solubility and very weak basicity, which may complicate oral formulation and salt selection. The provided analysis, based on sound chemical principles and data from analogous structures, serves as a robust starting point for its investigation. The detailed experimental protocols included herein provide a clear path forward for obtaining the empirical data necessary to validate these predictions and guide the compound's progression through the drug discovery pipeline.

References

-

PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

P-Toluidine: Properties, Applications, and Safety Guidelines. (n.d.). Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2021, January 11). P-TOLUIDINE. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-AMINO-2,6-DIFLUOROPYRIDINE CAS#: 63489-58-7. Retrieved from [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 4-amino pyridine a model pollutant. Retrieved from [Link]

-

Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

-

ResearchGate. (2024, July 21). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 3. 4-AMINO-2,6-DIFLUOROPYRIDINE | 63489-58-7 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. p-Toluidine | 106-49-0 [chemicalbook.com]

- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluoropyridin-4-amine | C5H4F2N2 | CID 11286475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. raytor.com [raytor.com]

- 9. evotec.com [evotec.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass) of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

[1]

Executive Summary & Structural Logic

-

Compound Name: 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline[1]

-

Molecular Formula: C₁₂H₁₀F₂N₂[1]

-

Molecular Weight: 220.22 g/mol [1]

-

Key Structural Features:

-

Aniline Core: Electron-rich, directing ortho/para substitution.[1] The methyl group at C4 provides a distinct singlet handle in NMR.[1]

-

Difluoropyridine Moiety: Electron-deficient ring.[1] The 2,6-difluoro substitution pattern creates a unique electronic signature, significantly impacting chemical shifts and coupling constants (

,

-

Synthesis & Formation Pathway

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted boronic acid or protodeboronation byproducts). The primary route involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

Figure 1: Standard synthetic pathway via Suzuki-Miyaura coupling.[1] Note the potential for protodeboronation of the fluorinated pyridine species.[1]

Spectroscopic Profile: Nuclear Magnetic Resonance (NMR)

A. ¹H NMR (Proton NMR)

-

Solvent: DMSO-d₆ (Recommended for solubility of polar anilines)[1]

-

Frequency: 400 MHz or higher

-

Diagnostic Features: The spectrum is defined by the interplay between the asymmetric aniline ring and the symmetric (locally) difluoropyridine ring.

| Resonance ( | Multiplicity | Integral | Assignment | Coupling Constants ( | Structural Insight |

| 4.90 - 5.10 | Broad Singlet | 2H | -NH₂ | N/A | Exchangeable protons; shift varies with concentration/water content.[1] |

| 2.05 - 2.15 | Singlet | 3H | -CH₃ | N/A | Diagnostic methyl handle; typically shielded by the aromatic ring current.[1] |

| 6.35 - 6.45 | Doublet of Doublets | 1H | Ar-H (C6) | Protons ortho to the amino group are shielded (upfield).[1] | |

| 6.50 - 6.60 | Doublet | 1H | Ar-H (C2) | Located between the amino group and the pyridine ring.[1] | |

| 6.90 - 7.00 | Doublet | 1H | Ar-H (C5) | Ortho to the methyl group.[1] | |

| 7.30 - 7.45 | Singlet (or Triplet) | 2H | Py-H (C3', C5') | The 2,6-difluoro substitution makes H3' and H5' chemically equivalent.[1] They often appear as a triplet due to long-range coupling with the two Fluorine atoms.[1] |

Expert Insight: The protons on the pyridine ring (H3', H5') are the most critical for confirmation. Due to the 2,6-difluoro substitution, these protons are chemically equivalent and will show splitting primarily due to the fluorine atoms (

B. ¹³C NMR (Carbon NMR)

-

Solvent: DMSO-d₆

-

Key Feature: Carbon-Fluorine (

) coupling is the dominant feature, causing significant splitting (doublets/triplets) and requiring careful peak picking.[1]

| Resonance ( | Splitting | Assignment | Coupling ( |

| 161.0 - 164.0 | Doublet of Doublets (dd) | C-F (C2', C6') | |

| 155.0 - 158.0 | Singlet | C-NH₂ (C1) | N/A |

| 146.0 - 148.0 | Triplet | C-Py (C4') | |

| 138.0 - 140.0 | Singlet | C-Me (C4) | N/A |

| 130.0 - 132.0 | Singlet | Ar-C (C3) | N/A |

| 105.0 - 108.0 | Doublet | C-Py (C3', C5') | |

| 17.0 - 18.0 | Singlet | -CH₃ | N/A |

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Expected Ion: [M+H]⁺

-

Monoisotopic Mass: 220.08 Da[1]

-

Observed m/z: 221.09 ± 0.1[1]

Fragmentation Logic (MS/MS): High-energy collision dissociation (HCD) typically yields characteristic neutral losses.[1]

Figure 2: Predicted fragmentation pathway.[1] The loss of HF (20 Da) is diagnostic for fluorinated aromatic rings.[1]

Infrared (IR) Spectroscopy

-

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1]

-

Diagnostic Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Note |

| 3300 - 3450 | Medium, Broad | N-H Stretch | Primary amine doublet (symmetric/asymmetric).[1] |

| 1620 - 1640 | Strong | N-H Bend | Scissoring vibration of the primary amine. |

| 1580 - 1600 | Strong | C=C / C=N Stretch | Aromatic ring breathing modes (Pyridine/Benzene).[1] |

| 1100 - 1250 | Very Strong | C-F Stretch | Diagnostic for the fluorinated pyridine ring.[1] |

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (Trustworthiness), follow these standardized workflows.

Protocol A: NMR Sample Preparation

-

Massing: Weigh 5.0 – 10.0 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? Chloroform (CDCl₃) may not fully dissolve the polar aniline, leading to broadened peaks or missing signals.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Validation: A clear solution ensures high signal-to-noise ratio (SNR) and sharp shimming.[1]

-

Protocol B: LC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

-

Validation: The target peak should align with the major UV signal and the extracted ion chromatogram (EIC) for m/z 221.1.[1]

-

References

-

Suzuki-Miyaura Coupling in Drug Discovery

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

NMR of Fluorinated Pyridines

-

Characterization of Aniline Intermediates

-

Analogous Kinase Inhibitor Synthesis (c-Met)

A Guide to the Comprehensive Crystal Structure Analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Case Study for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. The strategic incorporation of a difluoropyridine moiety into pharmacologically relevant scaffolds is a key strategy in modern drug discovery, offering modulation of physicochemical properties such as metabolic stability and binding affinity.[1][2] A thorough understanding of the three-dimensional structure of such molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines a systematic approach, from synthesis and crystallization to advanced structural analysis and computational corroboration, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. Pyridine derivatives, in particular, are prevalent scaffolds in numerous approved drugs.[2] The target molecule, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, combines these features, making its structural elucidation a subject of significant interest for understanding its potential as a therapeutic agent. A precise determination of its crystal structure can reveal key intermolecular interactions and packing motifs that govern its solid-state properties.

Synthesis and Crystallization

A robust synthetic and crystallization strategy is the foundation of any successful crystal structure analysis. The following proposed synthesis and crystallization protocols are based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can be achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and boronic acids.[3]

Step-by-Step Protocol:

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-bromo-3-methylaniline (1.0 eq.), 2,6-difluoropyridine-4-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst and Ligand: In a separate vial, prepare a mixture of Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the Schlenk flask via cannula.

-

Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

-

Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Caption: Proposed Suzuki-Miyaura synthesis of the title compound.

Crystallization Strategy

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Step-by-Step Protocol:

-

Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane) to determine solubility.

-

Slow Evaporation: Prepare saturated solutions of the compound in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation over several days at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling: Prepare a near-saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer to a refrigerator (4°C) to promote crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[4][5]

Data Collection

Instrumentation: Data collection is typically performed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5][6]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[7]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process is typically performed using specialized software packages such as Olex2, which provides a graphical user interface for programs like SHELXT (for structure solution) and SHELXL (for refinement).[8][9][10][11][12]

Step-by-Step Protocol:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Final Model Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density.

Structural Analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (Hypothetical Data)

The following is a hypothetical but plausible analysis based on the expected chemical nature of the title compound.

Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical formula | C₁₂H₁₀F₂N₂ |

| Formula weight | 216.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 973.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.476 |

| Temperature (K) | 100 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.120 |

Molecular Geometry

The refined structure would be expected to show a non-planar conformation, with a significant dihedral angle between the planes of the aniline and difluoropyridine rings. This twisting is a common feature in biaryl systems and is influenced by steric hindrance between the ortho-hydrogens of the aniline ring and the fluorine atoms of the pyridine ring. Bond lengths and angles would be consistent with standard values for similar aromatic systems.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14][15][16][17]

-

N-H···N Hydrogen Bonding: A classical hydrogen bond is expected between the amine group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or dimers.

-

C-H···F Interactions: The fluorine atoms are likely to participate in weak C-H···F hydrogen bonds with hydrogen atoms from the methyl group and the aromatic rings of neighboring molecules.

-

π-π Stacking: Offset π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall crystal packing.

Caption: Key intermolecular interactions in the crystal lattice.

Computational Corroboration with Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing and validating experimental crystallographic data.[18][19][20][21]

Methodology:

-

Geometry Optimization: The geometry of a single molecule of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can be optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Comparison with Experimental Data: The optimized geometry can be compared with the experimental geometry obtained from SC-XRD. This comparison can help to understand the effects of crystal packing on the molecular conformation.

-

Analysis of Intermolecular Interactions: The energies of the key intermolecular interactions identified in the crystal structure (e.g., hydrogen bonds, π-π stacking) can be calculated to quantify their relative strengths.

-

Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for further validation of the structure.

Conclusion

The comprehensive crystal structure analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, as outlined in this guide, provides critical insights into its three-dimensional structure and intermolecular interactions. This knowledge is fundamental for understanding its structure-property relationships and for guiding further efforts in drug design and development. The integration of experimental SC-XRD data with computational DFT calculations offers a powerful and self-validating approach to structural elucidation in modern chemical research.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. (n.d.). Retrieved from [Link]

-

Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed. (2017, June 1). Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved from [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (n.d.). Retrieved from [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Retrieved from [Link]

-

Overview - OlexSys. (n.d.). Retrieved from [Link]

-

Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18). Retrieved from [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17). Retrieved from [Link]

-

(PDF) OLEX2: A complete structure solution, refinement and analysis program. (n.d.). Retrieved from [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

-

OLEX2: a complete structure solution, refinement and analysis program - SciSpace. (n.d.). Retrieved from [Link]

-

CrystalMath: A Topological Revolution in Molecular Crystal Structure Prediction. (n.d.). Retrieved from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025, November 24). Retrieved from [Link]

-

Olex2 | Ithaca College. (n.d.). Retrieved from [Link]

-

Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. (n.d.). Retrieved from [Link]

-

Crystallography meets DFT Quantum modelling. - Henry Rzepa's Blog - Ch.imperial. (2025, March 17). Retrieved from [Link]

-

Olex2 download | SourceForge.net. (2020, February 11). Retrieved from [Link]

-

DFT from crystal structure : r/comp_chem - Reddit. (2025, March 11). Retrieved from [Link]

-

Crystal structure prediction - Wikipedia. (n.d.). Retrieved from [Link]

- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. (n.d.).

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 6. improvedpharma.com [improvedpharma.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Overview | OlexSys [olexsys.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Olex2 | Ithaca College [ithaca.edu]

- 12. sourceforge.net [sourceforge.net]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. crystalexplorer.net [crystalexplorer.net]

- 15. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]

- 19. Crystallography meets DFT Quantum modelling. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 20. reddit.com [reddit.com]

- 21. Crystal structure prediction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility and Stability of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Executive Summary

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a novel molecular entity featuring a difluoropyridine ring linked to a 4-methylaniline moiety. As with any new chemical entity (NCE) in the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide provides a predictive and methodological framework for characterizing the aqueous solubility and chemical stability of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols for its empirical determination, and explain the causal relationships between molecular structure and experimental design. This document is structured to serve as a practical handbook for researchers tasked with advancing this or structurally similar compounds through preclinical development.

Part 1: Theoretical Physicochemical Characterization

A proactive assessment of a compound's properties based on its structure is a cornerstone of modern drug development. It allows for the rational design of experiments and the anticipation of potential liabilities. The structure of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline contains two key ionizable centers: the aniline nitrogen and the pyridine nitrogen.

1.1 Predicted Ionization (pKa)

The basicity of the two nitrogen atoms is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn profoundly influences solubility and absorption.

-

Aniline Nitrogen: The basicity of the aniline nitrogen is expected to be significantly reduced compared to aniline itself (pKa ≈ 4.6). The attached 2,6-difluoropyridinyl group is strongly electron-withdrawing, which will delocalize the nitrogen's lone pair, making it less available for protonation. Quantum chemical calculations are often employed for precise predictions.[1][2][3][4] We can estimate a pKa for the anilinium ion to be in the range of 2.0 - 3.5 .

-

Pyridine Nitrogen: The basicity of pyridine (pKa ≈ 5.2) is dramatically reduced by the presence of two electron-withdrawing fluorine atoms at the 2 and 6 positions.[5] This effect significantly lowers the pKa of the pyridinium ion, likely to < 1.0 .

1.2 Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its permeability, solubility, and metabolic profile.[6][7] LogP can be estimated using computational models that sum the contributions of molecular fragments.[8]

-

Fragment Contributions: The molecule is composed of lipophilic fragments (benzene ring, methyl group) and polar fragments (amine, pyridine, fluorine atoms). The fluorine atoms, while electronegative, can increase lipophilicity by shielding the polar pyridine nitrogen.

-

Predicted Value: Based on similar structures, the calculated logP (cLogP) is anticipated to be in the range of 3.0 - 4.5 , suggesting a relatively lipophilic compound. This high lipophilicity may pose a challenge to aqueous solubility.[9]

1.3 Summary of Predicted Physicochemical Properties

| Parameter | Predicted Value | Implication for Experimental Design |

| pKa (Anilinium) | 2.0 - 3.5 | Solubility is expected to be pH-dependent, increasing at pH < 3. |

| pKa (Pyridinium) | < 1.0 | The pyridine nitrogen is unlikely to be a significant site of protonation in most biological media. |

| cLogP | 3.0 - 4.5 | The compound is likely to have low intrinsic aqueous solubility. Organic co-solvents may be needed for stock solutions. |

Part 2: Aqueous Solubility Profiling

Low aqueous solubility is a primary cause of failure for drug candidates.[10] Therefore, accurate and early assessment is critical. We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.

2.1 Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added. It reflects the solubility of the amorphous or least stable solid form and is relevant for high-throughput screening where compounds are often handled in DMSO.[11][12][13] The result is often higher than thermodynamic solubility but can be indicative of supersaturation and subsequent precipitation risk.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[10] It is a more rigorous measurement, critical for lead optimization and formulation development, as it represents the maximum concentration achievable over time.[14]

2.2 Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid screening and relies on detecting light scattered by precipitate formed when the compound falls out of solution.[15]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: In a clear-bottomed 96- or 384-well plate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2% and a top compound concentration of 200 µM.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.[11]

-

Measurement: Read the plate on a nephelometer. The point at which light scattering significantly increases above the background indicates the kinetic solubility limit.

2.3 Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This is the gold-standard method for determining equilibrium solubility.[10][16] Quantification is performed by a validated HPLC-UV method.

Caption: General Workflow for Forced Degradation Studies.

3.2 Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug substance due to degradation. It must be able to separate the parent compound from all potential degradation products and impurities.

-

Column: A C18 reversed-phase column (e.g., 100 x 3.2 mm, 2.7 µm) is a good starting point for this aromatic compound. [6][17]* Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic modifier will ensure sharp peaks for the basic aniline moiety.

-

Detection: A photodiode array (PDA) detector should be used to monitor at multiple wavelengths and to assess peak purity. The optimal wavelength for quantification should be determined from the UV spectrum of the parent compound.

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. The forced degradation samples are used to prove specificity.

3.3 Protocol: Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. [18]Testing is performed across a range of pH values.

-

Preparation: Prepare solutions of the compound at ~1 mg/mL in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic). [19]If solubility is an issue, a small amount of a co-solvent like acetonitrile can be used.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light. A control sample should be kept at 4°C.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column. Analyze all samples using the stability-indicating HPLC method to determine the percentage of the parent compound remaining.

3.4 Protocol: Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or by reactive oxygen species from excipients. [20][21]

-

Preparation: Prepare a solution of the compound at ~1 mg/mL in a suitable solvent. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. [22][23]2. Incubation: Store the solution at room temperature, protected from light.

-

Time Points & Analysis: Analyze aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC to monitor for degradation. The aniline moiety is a potential site for oxidation.

3.5 Protocol: Photostability

Photostability testing is crucial to determine if the compound requires light-resistant packaging. The protocol is defined by ICH guideline Q1B. [24][25][26]

-

Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples in a calibrated photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [27][28]3. Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze both solid and solution samples by the stability-indicating HPLC method. Note any changes in physical appearance (e.g., color) and quantify any degradation.

3.6 Identification of Degradation Products

When significant degradation is observed, identifying the structure of the degradation products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. [30][31][32]By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of the degradation products and use tandem MS (MS/MS) to fragment the ions, providing structural clues. [33]

Conclusion

The characterization of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline requires a systematic and hypothesis-driven approach. Based on its structure, the compound is predicted to be a lipophilic, weakly basic molecule with potentially low aqueous solubility that is likely to increase at low pH. The outlined experimental protocols for kinetic and thermodynamic solubility will provide the empirical data needed to confirm these predictions and guide formulation strategies. Furthermore, the comprehensive forced degradation studies will establish the compound's intrinsic stability, identify potential liabilities, and are a prerequisite for developing the robust, stability-indicating analytical methods required for regulatory submission and long-term product development.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Pezdirc, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]

-

LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. [Link]

-

Brändström, A. (1999). Predictions of log P for aromatic compounds. RSC Publishing. [Link]

-

Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

Sinsimer, K. S., et al. (n.d.). Variation in pH Optima of Hydrolytic Enzyme Activities in Tropical Rain Forest Soils. Applied and Environmental Microbiology. [Link]

-

Mass-Vac. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Li, Z., et al. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling. [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

MDPI. (2024). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. [Link]

-

MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

-

SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Gross, K. C., et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

Waterman, K. C., et al. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Klingaman, T. C., et al. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry. [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Lab-Training.com. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. [Link]

-

BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

-

BMG LABTECH. (n.d.). Kinetic solubility automated screen. [Link]

-

ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

-

MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

-

New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

Sources

- 1. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mrupp.info [mrupp.info]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Predictions of log P for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. biorelevant.com [biorelevant.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pharmtech.com [pharmtech.com]

- 23. researchgate.net [researchgate.net]

- 24. database.ich.org [database.ich.org]

- 25. ema.europa.eu [ema.europa.eu]

- 26. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. caronscientific.com [caronscientific.com]

The Rising Therapeutic Potential of Difluoropyridine Aniline Derivatives: A Technical Guide to Biological Activity

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated heterocyclic compounds, difluoropyridine aniline derivatives have garnered significant attention from the scientific community. This in-depth technical guide provides a comprehensive overview of the burgeoning research into the biological activities of these compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed protocols for their biological evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Difluoropyridine aniline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain difluoropyridine aniline compounds can activate key signaling pathways that lead to the systematic dismantling of cancer cells.

One of the critical pathways implicated is the p53 signaling pathway . The p53 tumor suppressor protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer formation. In response to cellular stress, such as that induced by chemotherapeutic agents, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Certain difluoropyridine aniline derivatives have been shown to upregulate p53, leading to the transcription of pro-apoptotic genes like Bax and PUMA, which in turn trigger the mitochondrial pathway of apoptosis.

Caption: p53-mediated apoptosis and cell cycle arrest pathway activated by difluoropyridine aniline derivatives.

Another key player in the pro-apoptotic activity of these compounds is the c-Jun N-terminal kinase (JNK) signaling pathway . The JNK pathway is a critical component of the cellular response to stress and can be a potent inducer of apoptosis. Activation of JNK can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family of proteins, ultimately promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.

Caption: General experimental workflow for the evaluation of difluoropyridine aniline derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of difluoropyridine aniline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [1]2. Treat the cells with various concentrations of the difluoropyridine aniline derivatives and a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. [1]5. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. [1]6. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [2]7. Measure the absorbance at 570 nm using a microplate reader. [1]8. Calculate the percentage of cell viability relative to the vehicle control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Difluoropyridine aniline derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. [3]3. Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. [4]5. Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria). [4]7. Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). [5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. 3. Incubate the cells at -20°C for at least 2 hours. [6]4. Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature. 6. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. [7]7. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. [8]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [9]3. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. 4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [9]5. Add 400 µL of 1X Binding Buffer to each tube. [9]6. Analyze the samples by flow cytometry within one hour. [9]7. Differentiate cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Conclusion and Future Directions

Difluoropyridine aniline derivatives represent a promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antibacterial, and antifungal agents, coupled with their potential for enzyme inhibition, underscores their therapeutic potential. The insights gained from structure-activity relationship studies are invaluable for the rational design of new, more potent, and selective analogues.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways to broaden the therapeutic applications of these compounds.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Approaches: Exploring the synergistic effects of difluoropyridine aniline derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

-

Optimization of Drug-like Properties: Fine-tuning the molecular structure to improve solubility, bioavailability, and metabolic stability.

The continued exploration of difluoropyridine aniline derivatives holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

-

Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego Moores Cancer Center. [Link]

-

p53 pathway. A simplified representation of the apoptotic signaling... ResearchGate. [Link]

-

Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

-

DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

-

PI Cell cycle. Flow Cytometry Core Facility. [Link]

-

Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis. [Link]

-